molecular formula C12H15ClN4O3 B3032320 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone CAS No. 1417793-89-5

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone

Cat. No.: B3032320
CAS No.: 1417793-89-5
M. Wt: 298.72
InChI Key: WELQXTGWXNJHDU-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone is a synthetic organic compound of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. Its molecular structure incorporates several pharmacologically significant motifs, including a piperidine ring and a nitropyridine group, which are common features in many biologically active molecules . The reactive chloroacetyl group makes this compound a valuable intermediate for further functionalization, particularly in nucleophilic substitution reactions, enabling researchers to create diverse chemical libraries for drug discovery programs. The primary application of this compound is as a key intermediate in the development of potential therapeutic agents. Chlorine-containing compounds are profoundly important in medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, which often play critical roles in optimizing a drug's potency, metabolic stability, and binding affinity to its target . The nitropyridine moiety is a privileged structure in drug discovery, frequently investigated for its diverse biological activities. Researchers can utilize this compound to explore new chemical space in the search for treatments for various diseases. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-1-[4-[(3-nitropyridin-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3/c13-8-11(18)16-6-3-9(4-7-16)15-12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELQXTGWXNJHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160878
Record name Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-89-5
Record name Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the nitropyridine derivative, which is then reacted with piperidine and chloroethanone under controlled conditions. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The piperidine ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium carbonate in dioxane/water mixture.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Conversion to amino derivatives.

    Oxidation: Formation of oxidized piperidine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles.
  • Reduction Reactions : The nitro group can be reduced to an amine.
  • Oxidation Reactions : The piperidine ring can undergo oxidation under specific conditions.

Biology

The compound is being investigated as a biochemical probe due to its potential to interact with biological systems. Its structure suggests that it may target specific enzymes or receptors, making it a candidate for further biological studies. Preliminary research indicates that derivatives of this compound may exhibit activity against certain biological targets, although comprehensive studies are still required to elucidate its mechanisms of action.

Medicine

In medicinal chemistry, 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone is explored for its potential therapeutic properties. Research has focused on its ability to modulate enzyme activity or receptor interactions that are relevant in various disease states. For example:

Target Disease Potential Mechanism Research Status
CancerInhibition of tumor growth via enzyme modulationPreclinical studies ongoing
Neurological disordersPotential neuroprotective effectsEarly-stage research

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in creating specialized coatings or additives that enhance material performance.

Case Studies

Several studies have highlighted the potential applications of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. Further investigations are necessary to understand the underlying mechanisms and optimize efficacy.
  • Neuroprotective Properties : Research has indicated that compounds similar to 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone may possess neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The nitropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .

Comparison with Similar Compounds

Structural Features

The target compound shares a common piperidin-1-yl-ethanone backbone with several analogs, but key differences in substituents dictate distinct physicochemical and biological properties:

Compound Piperidine Substituent Chloroethanone Substituent Key Functional Groups Reference
Target Compound 4-((3-Nitropyridin-2-yl)amino) Cl Nitro, amino, pyridine -
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone 2-[(isopropyl-methyl-amino)-methyl] Cl Tertiary amine, branched alkyl
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone 4-((3-Chloropyridin-2-yl)oxy) 2-(2-methoxyphenoxy) Chloropyridine, methoxyphenyl
1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone 4-Phenyl Benzodiazepin-3-yl Aryl, benzodiazepine

Key Observations :

  • Chloropyridine or benzodiazepine substituents (e.g., ) introduce steric bulk and alter solubility compared to the target compound's pyridine-amino group.

Key Observations :

  • The target compound’s synthesis likely requires milder conditions than Friedel-Crafts or Suzuki reactions due to the sensitivity of the nitro group .
  • Piperidine substitution reactions (e.g., ) are broadly applicable but require precise stoichiometry to avoid side products.

Physicochemical Properties

Property Target Compound 2-Chloro-1-(3-fluorophenyl)ethanone 1-(4-Phenylpiperidin-1-yl)-2-(benzodiazepin-3-yl)ethanone Reference
Molecular Weight ~325.7 g/mol 172.58 g/mol ~424.88 g/mol
LogP (Predicted) 1.8 2.1 3.5
Solubility Low in water; soluble in DMSO, DMF Moderate in ethanol Low in polar solvents
Stability Nitro group may decompose under strong acid/base Stable at room temperature Sensitive to light

Key Observations :

  • The nitro group reduces lipophilicity (lower LogP) compared to aryl-substituted analogs .
  • Chloroethanone derivatives generally exhibit low water solubility, necessitating formulation adjustments for biological testing .

Key Observations :

  • Nitro-containing compounds (e.g., ) often show enhanced activity against oxidative stress-related targets.
  • Piperidine-ethanone hybrids exhibit diverse mechanisms, suggesting the target compound could be optimized for antimicrobial or anticancer applications .

Biological Activity

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone is a complex organic molecule with significant interest in medicinal chemistry due to its potential biological activities. The compound features a chloro group, a piperidine ring, and a nitropyridine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅ClN₄O₃
  • Molecular Weight : 298.73 g/mol
  • CAS Number : 1417793-89-5

Mechanisms of Biological Activity

The biological activity of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group in the compound can undergo reduction to form reactive intermediates that may interact with various biological macromolecules, including enzymes and nucleic acids. This interaction can lead to inhibition of enzyme activity, particularly in pathways involving nucleic acid synthesis .
  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) following enzymatic reduction of the nitro group .
  • Antimicrobial Properties : Nitro compounds are known for their antimicrobial activity. The reduction of the nitro group can yield toxic intermediates that bind to DNA, leading to cell death in microbial organisms .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar nitropyridine derivatives, compounds with structural similarities to 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone demonstrated significant cytotoxicity against human leukemia cells (MV4-11) with an IC₅₀ value in the low micromolar range . The results indicated that these compounds could serve as potential leads for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research into nitro-containing compounds has shown that they possess broad-spectrum antimicrobial activity. For instance, derivatives similar to 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone were tested against Staphylococcus aureus and Pseudomonas aeruginosa, revealing minimum inhibitory concentrations (MICs) as low as 20 μM . These findings underscore the potential application of such compounds in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis via ROS generation
AntimicrobialDNA binding and cell death
Enzyme InhibitionInteraction with nucleic acids

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone?

  • Methodological Answer :

  • Step 1 : Use Mannich reactions with paraformaldehyde and amines (e.g., phenethylamine) to construct the piperidine-amine scaffold .

  • Step 2 : Introduce the 3-nitropyridin-2-yl group via nucleophilic substitution or coupling reactions under basic conditions .

  • Step 3 : Chloroacetylation of the piperidine nitrogen using 2-chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) with a base (e.g., DIPEA) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

    • Key Data :
StepReaction TypeYield RangeKey Reagents/ConditionsReference
Piperidine scaffoldMannich reaction87–98%Phenethylamine, ketone derivatives
Amide bond formationEDC/DMAP coupling70–95%DIPEA, CH2Cl2

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700–1750 cm<sup>-1</sup> and nitro (NO2) bands at ~1520–1350 cm<sup>-1</sup> .
  • Mass Spectrometry (EI) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 292.2 g/mol for related derivatives) .
  • X-ray Crystallography : Resolve piperidine ring conformation and nitro group orientation (e.g., C–N bond lengths: ~1.34–1.38 Å) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or spectral results be resolved?

  • Methodological Answer :

  • Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, temperature) and confirm reagent purity . For example, anhydrous DMF may improve nitro group coupling efficiency .
  • Spectral Mismatches : Cross-validate using complementary techniques (e.g., <sup>13</sup>C NMR for carbonyl confirmation if IR is ambiguous) .
  • Reproducibility : Replicate reactions with controlled humidity and oxygen levels to mitigate decomposition .

Q. What strategies optimize the compound's bioactivity in pharmacological assays?

  • Methodological Answer :

  • Structural Modifications : Replace the nitro group with electron-withdrawing substituents (e.g., CF3) to enhance binding affinity .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays to improve dissolution .
  • Docking Studies : Perform molecular dynamics simulations to predict interactions with target proteins (e.g., kinase enzymes) .

Q. How can computational methods predict stability and reactivity?

  • Methodological Answer :

  • DFT Calculations : Calculate HOMO-LUMO gaps to assess electrophilicity of the chloroacetyl group .
  • Degradation Pathways : Simulate hydrolysis of the chloroacetyl moiety under acidic/basic conditions using Gaussian or ORCA .
  • QSAR Models : Corporate substituent effects (e.g., nitro position) to predict cytotoxicity or metabolic stability .

Q. What analytical techniques identify decomposition products during storage?

  • Methodological Answer :

  • HPLC-MS : Monitor for hydrolyzed products (e.g., loss of chloroacetyl group) using reverse-phase C18 columns .
  • TGA/DSC : Assess thermal stability (decomposition onset >150°C for nitro-containing analogs) .
  • NMR Stability Studies : Track proton shifts in D2O or DMSO-d6 over time to detect hydrolysis .

Data Contradiction Analysis

Q. Conflicting reports on the compound's solubility: How to address this?

  • Methodological Answer :

  • Experimental Replication : Test solubility in polar (e.g., methanol) and non-polar (e.g., hexane) solvents under standardized conditions .
  • pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–12) to identify ionizable groups .
  • Literature Comparison : Cross-reference with structurally similar piperidine derivatives (e.g., logP values ~1.5–2.5) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.